Fludarabine phosphate

Catalog No.
S528116
CAS No.
75607-67-9
M.F
C10H13FN5O7P
M. Wt
365.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fludarabine phosphate

CAS Number

75607-67-9

Product Name

Fludarabine phosphate

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13FN5O7P

Molecular Weight

365.21 g/mol

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1

InChI Key

GIUYCYHIANZCFB-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Solubility

2.97e+00 g/L
Water 9.2 (mg/mL)
pH 4 buffer 27.6 (mg/mL)
pH 9 buffer 57 (mg/mL)

Synonyms

9 beta-D-arabinofuranosyl-2-fluoroadenine monophosphate, 9H-purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, Beneflur, F-ara-AMP, FaraAMP, Fludara, fludarabine 5'-monophosphate, fludarabine monophosphate, fludarabine phosphate, fluoro-ara-AMP, NSC 312887, NSC-312887

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N

Fludarabine phosphate is the phosphorylated form of fludarabine, a synthetic purine nucleoside analog. It is primarily used as a chemotherapy drug for treating chronic lymphocytic leukemia (CLL) and other hematological malignancies []. Its discovery arose from the search for new antimetabolites capable of inhibiting DNA synthesis in cancer cells.


Molecular Structure Analysis

Fludarabine phosphate possesses a unique structure featuring a purine ring (adenine with a fluorine substitution) linked to a sugar moiety (arabinofuranose) with a phosphate group attached at the 5' position. This structure bears a close resemblance to natural nucleosides, allowing it to interfere with cellular processes essential for cancer cell growth [].

A key feature of the molecule is the 2-fluoro substitution on the adenine ring. This modification disrupts hydrogen bonding essential for DNA replication, hindering its incorporation into the growing DNA strand. Additionally, the phosphate group contributes to the drug's efficacy by trapping it intracellularly, increasing its concentration within the target cells [].


Chemical Reactions Analysis

The exact synthesis pathway for fludarabine phosphate is proprietary information, but scientific literature suggests a multistep process involving the coupling of a fluorinated adenine derivative with a protected arabinose sugar, followed by phosphorylation.

Fludarabine phosphate undergoes intracellular conversion to its active metabolite, 2-fluoro-ara-ATP, by enzymes within the target cells. This conversion process involves dephosphorylation to 2-fluoro-ara-A and subsequent phosphorylation by cellular kinases [].

Fludarabine phosphate primarily acts through inhibition of DNA synthesis. Once converted to its active form, 2-fluoro-ara-ATP, it competes with natural nucleotides for incorporation into DNA by DNA polymerase. This competition disrupts DNA chain elongation, ultimately leading to cell death in rapidly dividing cancer cells.


Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: Decomposes before boiling
  • Solubility: Highly soluble in water
  • Stability: Sensitive to light and moisture

As mentioned earlier, fludarabine phosphate exerts its anti-cancer effects by inhibiting DNA synthesis. Following conversion to 2-fluoro-ara-ATP, it disrupts DNA replication through two primary mechanisms:

  • Competition with natural nucleotides: The close structural similarity between 2-fluoro-ara-ATP and natural nucleotides allows it to compete for binding sites on DNA polymerase. This competition hinders the incorporation of correct nucleotides, leading to errors and stalling of DNA replication.
  • Inhibition of ribonucleotide reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. 2-fluoro-ara-ATP can inhibit ribonucleotide reductase, further limiting the availability of precursors for DNA synthesis.

These combined effects cause DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells [].

Mechanism of Action:

Fludarabine phosphate, also known as Fludara, is a purine nucleoside analog medication approved by the FDA for the treatment of certain types of leukemia and lymphoma []. Its primary mechanism of action involves inhibiting DNA synthesis in rapidly dividing cancer cells []. This occurs through several processes:

  • Incorporation into DNA: Fludarabine phosphate is converted into its active form, fludarabine triphosphate, which can be mistakenly incorporated into the growing DNA strand by cancer cells []. This disrupts the normal DNA replication process and hinders cell division.
  • Inhibition of DNA polymerase: Fludarabine triphosphate also inhibits the enzyme DNA polymerase, which is essential for DNA synthesis []. This further prevents cancer cells from replicating their DNA and dividing.

Preclinical Studies:

Initial preclinical studies demonstrated antitumor activity of fludarabine against various cancer cell lines, including L1210 murine leukemia []. These studies provided the foundation for further investigation of its potential as a therapeutic agent in humans.

Clinical Trials:

Phase I clinical trials established myelosuppression (reduction of bone marrow activity) as the dose-limiting toxicity in patients with solid tumors []. Additionally, higher doses in patients with acute hematologic malignancies led to fatal neurotoxicity []. However, further studies identified promising antitumor activity in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma, particularly for low-grade subtypes [, ]. These findings paved the way for its approval as a treatment option for these specific cancers.

Ongoing Research:

Research on fludarabine phosphate continues to explore its potential applications in various areas:

  • Combination therapy: Studies are investigating the effectiveness of combining fludarabine phosphate with other chemotherapeutic agents to improve treatment outcomes in various cancers [].
  • Repurposing for other malignancies: Recent research suggests potential benefits of fludarabine phosphate in treating N-MYC overexpressing neuroendocrine prostate cancers by targeting the N-MYC protein and reducing cancer cell survival.
  • Immunomodulatory properties: Fludarabine's lymphocytotoxic activity, meaning it can kill lymphocytes, warrants further exploration of its possible immunomodulatory effects in specific contexts.

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-3.1

LogP

-2.8

Appearance

White Powder

Melting Point

260°C

UNII

1X9VK9O1SC

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H341 (98.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (29.63%): May cause cancer [Danger Carcinogenicity];
H360 (32.1%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (67.9%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (29.63%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fludarabine Phosphate is the phosphate salt of a fluorinated nucleotide antimetabolite analog of the antiviral agent vidarabine (ara-A) with antineoplastic activity. Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite may inhibit DNA polymerase alpha, ribonucleotide reductase and DNA primase, thereby interrupting DNA synthesis and inhibiting tumor cell growth.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard

Health Hazard

Other CAS

75607-67-9

Wikipedia

Fludarabine phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Bulk: Based on HPLC analysis, the sample is stable for at least one month when stored as the bulk chemical at room temperature and 60 °C. Solution: A 2 mg/mL aqueous solution is stable for at least 48 hours at room temperature and laboratory illumination (HPLC).

Dates

Modify: 2023-08-15

Explore Compound Types